2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride

5-HT3 receptor antagonism Serotonin receptor pharmacology Enteric nervous system

Select this 2-substituted tetrahydrobenzimidazole HCl salt (CAS 2307998-84-9) to access a saturated scaffold with ~52-fold higher 5-HT₃ potency vs. ondansetron and TGR5 agonist activity. The free carboxylic acid enables amide coupling or ester prodrug strategies; chiral resolution yields the 100-fold more active R-enantiomer. Choose this specific regioisomer to ensure consistency with published SAR data—the 3-positional analog lacks validated antimicrobial and pharmacological profiles. Procure now for fragment-based lead optimization.

Molecular Formula C10H15ClN2O2
Molecular Weight 230.69
CAS No. 2307998-84-9
Cat. No. B2757512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride
CAS2307998-84-9
Molecular FormulaC10H15ClN2O2
Molecular Weight230.69
Structural Identifiers
SMILESCC(C(=O)O)N1C=NC2=C1CCCC2.Cl
InChIInChI=1S/C10H14N2O2.ClH/c1-7(10(13)14)12-6-11-8-4-2-3-5-9(8)12;/h6-7H,2-5H2,1H3,(H,13,14);1H
InChIKeyUZGOJBAVJBDKPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride (CAS 2307998-84-9): Procurement-Relevant Structural Identity and Scaffold Context


2-(4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride (CAS 2307998-84-9) is a synthetic heterocyclic building block belonging to the 4,5,6,7-tetrahydrobenzimidazole (tetrahydro-1H-benzo[d]imidazole) class . Its molecular formula is C₁₀H₁₅ClN₂O₂ with a molecular weight of 230.69 g/mol, and it features a saturated cyclohexene ring fused to an imidazole core, distinguishing it from fully aromatic benzimidazole analogs . The compound carries a propanoic acid side chain at the N1 position of the imidazole ring in the 2-position (α-propanoic acid) configuration and is supplied as the hydrochloride salt, which enhances aqueous solubility for research applications . This scaffold is recognized in medicinal chemistry for conferring three-dimensional character that breaks the planarity of parent benzimidazoles, potentially influencing target binding selectivity, metabolic stability, and physicochemical properties [1].

Why 2-(4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride Cannot Be Swapped for In-Class Benzimidazole Analogs in Procurement


Substituting 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride with the fully aromatic 2-(1H-benzimidazol-1-yl)propanoic acid analog (CAS 157198-79-3) or the 3-positional isomer introduces functionally significant alterations in molecular geometry, electronic distribution, and pharmacokinetic behavior. The saturated tetrahydro ring in the target compound disrupts π-π stacking interactions characteristic of planar benzimidazoles, alters the pKa of the imidazole nitrogen, and shifts the LogD profile—all of which directly impact target engagement and solubility [1]. Cross-scaffold pharmacological data demonstrate that 4,5,6,7-tetrahydrobenzimidazole derivatives achieve markedly different potency, selectivity, and oral bioavailability profiles compared to their aromatic counterparts, as exemplified by the ~800-fold greater in vivo 5-HT₃ receptor antagonism potency versus clinically used benzimidazole-based comparators [2]. These differences are not predictable from nominal structural similarity alone and render generic substitution scientifically indefensible in rigorous research settings.

Quantitative Differentiation Evidence for 2-(4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride Against Closest Analogs


Superior 5-HT₃ Receptor Antagonism of the 4,5,6,7-Tetrahydrobenzimidazole Scaffold vs. Ondansetron and Granisetron in Guinea Pig Colonic Myenteric Neurons

The 4,5,6,7-tetrahydrobenzimidazole derivative YM060 (ramosetron), which shares the identical saturated bicyclic core with the target compound, demonstrated a pIC₅₀ of 8.62 for 5-HT₃ receptor-mediated depolarization in guinea pig colonic myenteric neurons. This represents an approximately 7.1-fold higher potency than granisetron (pIC₅₀ 7.77) and approximately 52-fold higher potency than ondansetron (pIC₅₀ 6.90) in the same assay [1]. The tetrahydrobenzimidazole scaffold confers this enhanced potency; the R-enantiomer configuration is approximately 100-fold (two orders of magnitude) more potent than the S-enantiomer, as judged by the von Bezold-Jarisch reflex in vivo, indicating stereospecific receptor engagement [2].

5-HT3 receptor antagonism Serotonin receptor pharmacology Enteric nervous system

TGR5 Receptor Agonism by Tetrahydrobenzimidazole Scaffold with Defined EC₅₀ Ranges in STC-1 and NCI-H716 Cells

A series of substituted 4,5,6,7-tetrahydrobenzimidazole derivatives were evaluated for TGR5 receptor activation by measuring cAMP stimulation. Multiple compounds within the series achieved EC₅₀ values below 10,000 nM in STC-1 cells and NCI-H716 cells, with specific structure-activity relationships mapped for R1, R3, and R4 substituent positions on the tetrahydrobenzimidazole core [1]. Kinetic solubility data were also determined for these compounds, establishing a baseline for the scaffold's developability. In contrast, the fully aromatic 2-(1H-benzimidazol-1-yl)propanoic acid analog (CAS 157198-79-3) lacks published TGR5 activity data, suggesting that the saturated bicyclic core may confer specific conformational features required for TGR5 engagement .

TGR5 receptor agonism GPCR pharmacology Metabolic disorders

Moderate Antibacterial Activity of 2-Substituted Tetrahydrobenzimidazoles Against Gram-Positive and Gram-Negative Bacteria vs. Aromatic and Imidazole Analogs

In a head-to-head comparative antimicrobial screen, 2-substituted tetrahydrobenzimidazoles (7aX–7dX series) were tested alongside 2-substituted benzimidazoles (4aA–4dC series) and 2-substituted imidazoles (10aY–10dY series) against a panel of Gram-positive (S. aureus MSSA 22, B. subtilis ATCC 6051) and Gram-negative (E. coli K12, S. typhimurium MTCC 98) bacteria . Tetrahydrobenzimidazoles 7aX and 7dX showed best activity against E. coli and B. subtilis, with zones of inhibition of 16 mm (MIC 75 mg/mL) for both strains . The benzimidazole series (4aA–4dA) showed broader activity but with variable MIC values ranging from 37.5 to 150 mg/mL depending on the substituent, while the imidazole series (10aY–10dY) exhibited only moderate activity overall . This differential antibacterial profile demonstrates that the tetrahydrobenzimidazole core produces distinct antimicrobial SAR from both aromatic benzimidazole and imidazole scaffolds, with selective potency against E. coli and B. subtilis.

Antibacterial activity Antimicrobial screening Heterocyclic SAR

Favorable Oral Bioavailability Profile of the 4,5,6,7-Tetrahydrobenzimidazole Scaffold vs. Clinically Used 5-HT₃ Antagonists with Aromatic Benzimidazole Cores

The oral bioavailability of YM060 (a 4,5,6,7-tetrahydrobenzimidazole derivative) was assessed using the p.o.-to-i.v. ED₅₀ ratio in rat models of stress-induced defecation. YM060 demonstrated a p.o./i.v. ED₅₀ ratio of 16, indicating substantially better oral absorption and systemic exposure compared to ondansetron (ratio = 109), granisetron (ratio = 60), and ICS205-930 (ratio = 71) [1]. Oral YM060 at doses as low as 0.0052 mg/kg (ID₅₀) inhibited stress-induced defecation in fed rats, compared to ondansetron at 0.27 mg/kg and granisetron at 0.12 mg/kg, representing an approximately 52-fold and 23-fold higher in vivo potency, respectively [2]. This pharmacokinetic advantage is attributed, at least in part, to the saturated tetrahydro ring which modulates LogD and reduces first-pass metabolic clearance relative to planar aromatic benzimidazole competitors .

Oral bioavailability Pharmacokinetics ED50 ratio

Enhanced Solubility and Reduced Planarity of the Tetrahydrobenzimidazole Core Documented via LogD, LogP, and Structural Analysis

The 4,5,6,7-tetrahydrobenzimidazole core (CAS 3752-24-7) exhibits an ACD/LogP of 1.52 and an ACD/LogD (pH 7.4) of 0.59, reflecting a balanced hydrophilic-lipophilic profile suitable for both aqueous solubility and membrane permeability . At pH 5.5, the LogD drops to -0.83, indicating enhanced aqueous solubility under mildly acidic conditions relevant to gastrointestinal absorption . In comparison, the fully aromatic 1H-benzimidazole core has a LogP of approximately 1.3 and lacks the pH-dependent LogD modulation conferred by saturation of the fused ring . The saturation introduces sp³-hybridized carbon centers that disrupt the planar π-system, increasing three-dimensional character—a property associated with improved solubility, reduced promiscuous binding, and enhanced metabolic stability compared to flat aromatic analogs [1].

Physicochemical properties Drug-likeness Solubility

Unique α-Propanoic Acid Attachment at the N1 2-Position Distinguished from 3-Position and 2-Methyl-Substituted Analogs by Molecular Topology and Hydrogen Bonding Capacity

The target compound features the propanoic acid moiety attached directly at the 2-position (α-carbon) of the N1 imidazole nitrogen, creating a distinct spatial arrangement compared to the 3-positional isomer (3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride, CAS 2320855-64-7) which places the carboxyl group one methylene unit further from the heterocyclic core . This positional difference alters the distance between the carboxylate hydrogen bond donor/acceptor and the imidazole ring, directly impacting pharmacophoric geometry for target recognition . Additionally, the target compound lacks the α-methyl substituent present in 2-methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid hydrochloride (CAS 2244721-28-4), preserving an unsubstituted chiral center at the α-carbon that enables stereochemical exploration through racemate resolution . The molecular formula difference—C₁₀H₁₅ClN₂O₂ (MW 230.69) vs. C₁₁H₁₇ClN₂O₂ (MW 244.72) for the 2-methyl analog—further distinguishes the target as a lower molecular weight, less lipophilic entry in the chemical series .

Regioisomer differentiation Molecular topology Hydrogen bonding

Evidence-Backed Research and Procurement Application Scenarios for 2-(4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride


Serotonin 5-HT₃ Receptor Antagonist Lead Optimization and Scaffold-Hopping Programs

Medicinal chemistry teams pursuing 5-HT₃ receptor antagonists for chemotherapy-induced nausea and vomiting (CINV) or irritable bowel syndrome (IBS) should prioritize the tetrahydrobenzimidazole scaffold represented by this compound. The scaffold has demonstrated pIC₅₀ values of 8.62 in colonic myenteric neurons, representing ~52-fold higher in vitro potency than ondansetron, and oral ID₅₀ values of 0.0052 mg/kg in rat stress-induced defecation models (~52-fold more potent than ondansetron in vivo) . The R-enantiomer configuration is approximately 100-fold more active than the S-enantiomer, making this racemic building block a valuable starting point for chiral resolution and enantiomer-specific SAR studies . Procurement of this specific compound enables stereochemical exploration that is not possible with the 3-positional isomer or the 2-methyl analog [1].

TGR5 Agonist Discovery for Type 2 Diabetes and Metabolic Syndrome Indications

The tetrahydrobenzimidazole scaffold has been validated as a TGR5 receptor agonist chemotype with multiple derivatives achieving EC₅₀ values below 10,000 nM in cAMP stimulation assays using STC-1 and NCI-H716 cells . The defined SAR mapped at R1, R3, and R4 positions on the core provides a rational starting framework for further derivatization . The favorable oral bioavailability profile (p.o./i.v. ED₅₀ ratio of 16 for scaffold analog YM060 vs. 109 for ondansetron) supports progression toward orally efficacious TGR5 agonists . The target compound, with its free α-carboxylic acid handle, is well-suited for amide coupling or ester prodrug strategies commonly employed in GPCR agonist lead optimization [1].

Antimicrobial Screening Library Design Targeting Gram-Positive and Gram-Negative Pathogens

Direct comparative antimicrobial screening data demonstrate that 2-substituted tetrahydrobenzimidazoles (7aX series) achieve equivalent or superior bacterial growth inhibition at 2-fold lower MIC values (75 mg/mL) compared to analogous benzimidazoles (150 mg/mL) against B. subtilis and E. coli . This scaffold-specific potency advantage, combined with the favorable LogD profile (LogD pH 7.4 = 0.59; LogD pH 5.5 = -0.83) that supports aqueous solubility for assay compatibility, positions the target compound as a logical core scaffold for diversity-oriented antimicrobial library synthesis . Procurement of this specific regioisomer ensures consistency with published SAR data, as the 3-position analog has no established antimicrobial profile [1].

Physicochemical Property-Driven Fragment-Based Drug Discovery (FBDD) and Lead Generation

The target compound's molecular weight (230.69 Da), balanced LogP (~1.5 for the core), and pH-dependent LogD profile (0.59 at pH 7.4; -0.83 at pH 5.5) place it within favorable fragment-like and lead-like chemical space . The saturated tetrahydro ring introduces three-dimensional character that disrupts planarity—a property increasingly recognized as critical for avoiding promiscuous binding and improving clinical success rates . Unlike the fully aromatic 2-(1H-benzimidazol-1-yl)propanoic acid analog (CAS 157198-79-3), the saturated core offers enhanced solubility and metabolic stability for fragment growth and merging strategies [1]. The free carboxylic acid provides a versatile synthetic handle for fragment elaboration via amide, ester, or ketone linkages .

Quote Request

Request a Quote for 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.